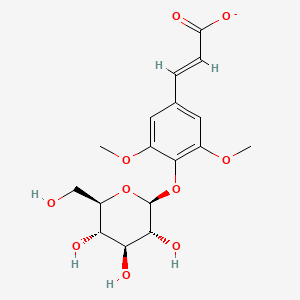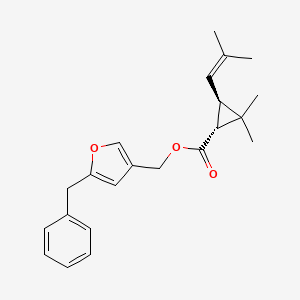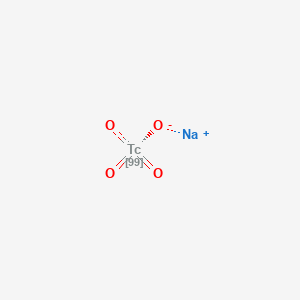
Technetium TC-99M sodium pertechnetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium tc-99m sodium pertechnetate is a Radioactive Diagnostic Agent. The mechanism of action of this compound is as a Radiopharmaceutical Activity.
A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, cardiovascular and cerebral circulation, brain, thyroid, and joints.
Applications De Recherche Scientifique
Bioavailability Studies
Technetium-99m (Tc-99m) labeled radiobiocomplexes are crucial in nuclear medicine for imaging techniques such as single photon emission computed tomography. A study by Moreno et al. (2007) investigated the impact of a Nectandra membranacea extract on the bioavailability of sodium pertechnetate (Na(99m)TcO(4)) in rat organs, revealing significant alterations in the distribution of Na(99m)TcO(4) in various organs (Moreno et al., 2007).
Nuclear Medicine Applications
Kelutur and Holik (2021) discussed the broad applications of 99mTc in nuclear medicine, including its use in diagnosing and treating various conditions. 99mTc forms complexes with different ligands and has varying oxidation rates, making it a versatile tool in nuclear medicine (Kelutur & Holik, 2021).
Biodistribution Studies
Góes et al. (2016) explored how conditions like diabetes and schistosomiasis influence the biodistribution of sodium (99m)Tc-pertechnetate in mice, highlighting the importance of considering physiological changes in interpreting nuclear medicine results (Góes et al., 2016).
Imaging Techniques Development
Franken et al. (2010) evaluated the use of single-photon emission computed tomography (SPECT) for imaging (99m)Tc pertechnetate in mice, demonstrating its potential for studying sodium iodide symporter activity in various organs (Franken et al., 2010).
Waste Management Research
Lukens et al. (2016) reported on the incorporation of technetium into synthetic spinel ferrites, a potential strategy for managing 99Tc waste due to its environmental durability (Lukens et al., 2016).
Analytical Techniques Development
Bermudez et al. (2001) developed a method using total reflection X-ray fluorescence (TXRF) for measuring technetium in inorganic solutions, aiding in the analysis of Tc in nuclear medicine (Bermudez et al., 2001).
Environmental Cleanup Research
Pepper et al. (2003) studied the reaction of technetium with green rusts, proposing them as a potential solution for Tc-containing waste streams and groundwater cleanup (Pepper et al., 2003).
Propriétés
Numéro CAS |
23288-60-0 |
|---|---|
Formule moléculaire |
NaO4Tc |
Poids moléculaire |
185.894 g/mol |
Nom IUPAC |
sodium;oxido(trioxo)(99Tc)technetium-99 |
InChI |
InChI=1S/Na.4O.Tc/q+1;;;;-1;/i;;;;;1+1 |
Clé InChI |
MKADDTFVKFMZGF-PUQAOBSFSA-N |
SMILES isomérique |
[O-][99Tc](=O)(=O)=O.[Na+] |
SMILES |
[O-][Tc](=O)(=O)=O.[Na+] |
SMILES canonique |
[O-][Tc](=O)(=O)=O.[Na+] |
Autres numéros CAS |
23288-60-0 |
Numéros CAS associés |
23288-61-1 (parent) |
Synonymes |
99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
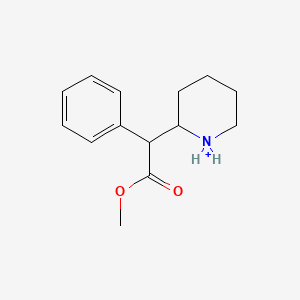
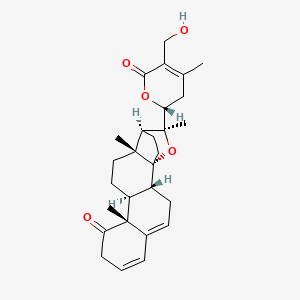
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)

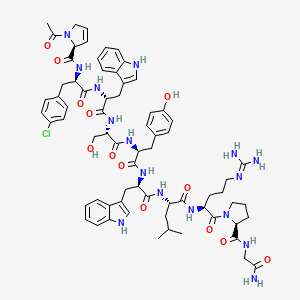
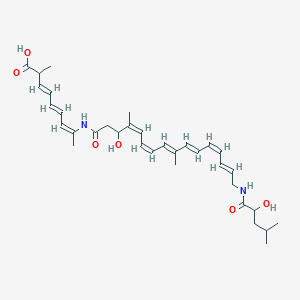


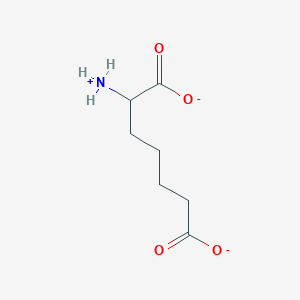
![(3S,10aS)-3-(hydroxymethyl)-2-methyl-7-nitro-2,3-dihydro-10H-3,10a-epidithiopyrazino[1,2-a]indole-1,4-dione](/img/structure/B1261077.png)
